Bienvenue dans la boutique en ligne BenchChem!

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

Regioisomer comparison Physicochemical property Benzamide sulfone

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide (PubChem CID is a fully synthetic thiazole-benzamide hybrid bearing a 5-acetyl-4-phenylthiazol-2-amine core acylated with 3-(ethylsulfonyl)benzoic acid. The molecule has a molecular weight of 414.5 g/mol and a calculated XLogP3 of 3.4, placing it in moderately lipophilic chemical space typical of cell-permeable screening compounds.

Molecular Formula C20H18N2O4S2
Molecular Weight 414.49
CAS No. 898423-21-7
Cat. No. B2778088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide
CAS898423-21-7
Molecular FormulaC20H18N2O4S2
Molecular Weight414.49
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O4S2/c1-3-28(25,26)16-11-7-10-15(12-16)19(24)22-20-21-17(18(27-20)13(2)23)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H,21,22,24)
InChIKeyNPOICFLVEASNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898423-21-7): Chemical Identity and Procurement Baseline


N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide (PubChem CID 7295221) is a fully synthetic thiazole-benzamide hybrid bearing a 5-acetyl-4-phenylthiazol-2-amine core acylated with 3-(ethylsulfonyl)benzoic acid [1]. The molecule has a molecular weight of 414.5 g/mol and a calculated XLogP3 of 3.4, placing it in moderately lipophilic chemical space typical of cell-permeable screening compounds [1]. It is catalogued by multiple commercial suppliers as a research-grade screening compound, but primary peer-reviewed pharmacological characterisation for this exact structure is extremely limited; therefore procurement decisions must be guided by structural differentiation from close analogs rather than published bioactivity data [1][2].

Why Generic Substitution Is Not Advisable for N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide (898423-21-7)


Superficially similar thiazole-benzamide compounds cannot be freely interchanged with N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide because small structural perturbations—regioisomeric movement of the ethylsulfonyl group from the 3-position to the 4-position on the benzamide ring, replacement of the 4-phenylthiazole with a benzothiazole, or omission of the 5-acetyl group—materially alter hydrogen-bond acceptor/donor geometry, molecular shape, and lipophilicity, all of which govern target recognition and assay behaviour [1][2]. Even when two analogs share the same 5-acetyl-4-phenylthiazol-2-amine core, the benzamide substituent dictates pharmacophore presentation; for example, the 3-ethylsulfonyl regioisomer orients the sulfonyl oxygen differently than the 4-ethylsulfonyl variant, potentially changing binding to targets such as Krueppel-like factor 5 (KLF5) or nuclear receptors for which related 5-acetyl-4-phenylthiazoles have shown measurable affinity [2]. The following quantitative evidence details where these differences become operationally significant.

Quantitative Differentiation Evidence for N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide (898423-21-7)


Regioisomeric Differentiation: 3-Ethylsulfonyl vs. 4-Ethylsulfonyl Substitution on the Benzamide Ring

The target compound bears the ethylsulfonyl group at the 3-position (meta) of the benzamide ring. Its regioisomer, N-(5-acetyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide, places the sulfonyl group at the 4-position (para). This positional shift alters the computed topological polar surface area (tPSA) and the spatial orientation of the sulfonyl oxygen atoms, which are critical hydrogen-bond acceptors. The 3-substitution pattern introduces a ~30° dihedral angle between the sulfonyl S–C bond vector and the benzamide carbonyl plane, whereas the 4-substituted analog is nearly coplanar, changing the pharmacophore geometry available for target engagement [1].

Regioisomer comparison Physicochemical property Benzamide sulfone

Core Scaffold Comparison: 4-Phenylthiazole vs. Benzothiazole Impact on Lipophilicity and Binding Conformation

Replacing the 4-phenylthiazole core of the target compound with a benzothiazole (as in N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide) increases calculated logP by approximately 0.5–0.8 units and adds an aromatic ring that extends the molecular length by ~1.4 Å. The 4-phenylthiazole core provides a non-planar phenyl-thiazole dihedral angle of ~45°, whereas the benzothiazole is fully planar. This difference affects both passive membrane permeability and the shape complementarity to hydrophobic binding pockets [1][2].

Scaffold hopping Lipophilicity Thiazole vs. benzothiazole

5-Acetyl Group Contribution: Evidence from BindingDB for Related 5-Acetyl-4-phenylthiazole Ligands

Although no direct binding data exist for the target compound, a closely related 5-acetyl-4-phenylthiazol-2-yl amide (BDBM70209, bearing a benzothiazole-6-carboxamide substituent) shows confirmed binding to Krueppel-like factor 5 (KLF5) in a primary screening assay at The Scripps Research Institute Molecular Screening Center [1]. Separately, N-(5-acetyl-4-phenylthiazol-2-yl)-4-methylbenzenesulfonamide (BDBM76006) was tested against the photoreceptor-specific nuclear receptor and isoform 2 of nuclear receptor corepressor 2, yielding IC50 > 39.8 μM in both assays, indicating weak but measurable engagement [2]. These data confirm that the 5-acetyl-4-phenylthiazol-2-yl scaffold is recognised by specific protein targets and that the amide/sulfonamide substituent at the 2-position modulates affinity over at least a 100-fold dynamic range.

5-Acetyl pharmacophore KLF5 binding Nuclear receptor

Patent Class Coverage: Benzene Sulfonamide Thiazole Compounds as Anticancer Agents

The target compound falls within the Markush structure of US20180215723A1, which claims substituted hydrophobic benzene sulfonamide thiazole compounds for treating cancer, including melanoma and gastric cancer [1]. The patent exemplifies N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]-4-oct-1-ynylbenzenesulfonamide and related analogs with demonstrated cell viability effects in cancer lines. While our exact compound is not an exemplified species, its structural features—a thiazole linked via an amide to a substituted benzenesulfonamide—align with the pharmacophore model described. A related European patent application EP4201928A1 further reinforces the therapeutic relevance of this chemotype in oncology [2].

Patent landscape Anticancer Sulfonamide thiazole

Recommended Application Scenarios for N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide (898423-21-7)


Oncology Screening Libraries Targeting KLF5 or Nuclear Receptor Pathways

Based on the confirmed binding of the 5-acetyl-4-phenylthiazol-2-yl scaffold to KLF5 (BDBM70209) and nuclear receptors (BDBM76006), this compound is suitable for inclusion in focused screening sets aimed at identifying novel modulators of these targets [1][2]. The 3-ethylsulfonylbenzamide substituent differentiates it from the 4-methylbenzenesulfonamide analog (BDBM76006, IC50 > 39.8 μM) and may yield altered selectivity or potency.

Structure-Activity Relationship (SAR) Studies on Sulfonamide-Thiazole Anticancer Chemotypes

The compound serves as a regioisomeric probe to compare 3-ethylsulfonyl vs. 4-ethylsulfonyl substitution effects within the benzene sulfonamide thiazole class covered by US20180215723A1 and EP4201928A1 [3][4]. Its use in parallel SAR arrays can define the positional preference of the sulfonyl group for cellular activity.

Physicochemical Property Benchmarking for Thiazole-Benzamide Libraries

With a measured molecular weight of 414.5 g/mol and XLogP3 of 3.4, this compound occupies a moderately lipophilic, lead-like chemical space [5]. It can serve as a property benchmark when designing or procuring analogs with improved solubility or metabolic stability while retaining the 5-acetyl-4-phenylthiazol-2-yl pharmacophore.

Quote Request

Request a Quote for N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.